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Compound of Interest

Compound Name: 4-(Chloromethyl)isoxazole

CAS No.: 98020-14-5

Cat. No.: B1612317 Get Quote

Structural Characterization of 4-
(Chloromethyl)isoxazole
Technical Monograph & Experimental Protocols

Executive Technical Summary
4-(Chloromethyl)isoxazole (CAS 98020-14-5) serves as a pivotal electrophile in the synthesis

of isoxazole-containing pharmacophores. Its reactivity is defined by the lability of the benzylic-

like C–Cl bond, rendering it susceptible to nucleophilic attack and moisture-induced hydrolysis.

Accurate characterization requires a multi-modal approach. The isoxazole ring presents a

unique NMR signature (distinct H3/H5 shifts), while the chlorine atom provides a diagnostic

mass spectrometric isotope pattern. This guide synthesizes spectroscopic data with practical

stability protocols to ensure data integrity during analysis.
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Property Specification

CAS Number 98020-14-5

Formula C₄H₄ClNO

Molecular Weight 117.53 g/mol

Appearance Colorless to pale yellow liquid

Storage -20°C (Hygroscopic; prone to hydrolysis)

Solubility
Soluble in DCM, CHCl₃, DMSO; reacts with

water

Spectroscopic Characterization Strategy
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for structural confirmation. The 4-substituted isoxazole core lacks the

symmetry of its 3,5-dimethyl counterpart, resulting in two distinct aromatic signals.

¹H NMR Analysis (CDCl₃, 400 MHz)
The spectrum is characterized by two downfield aromatic singlets and one aliphatic methylene

singlet.[1]
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Proton
(Assignment)

Chemical Shift
(δ, ppm)

Multiplicity Integration
Structural
Causality

H-5 (Adjacent to

O)
8.45 – 8.60 Singlet (s) 1H

Deshielded by

the

electronegative

oxygen atom;

typically the most

downfield signal.

H-3 (Adjacent to

N)
8.20 – 8.35 Singlet (s) 1H

Deshielded by

the imine-like

nitrogen; typically

upfield relative to

H-5.

-CH₂Cl (C-4

substituent)
4.50 – 4.65 Singlet (s) 2H

The chlorine

atom exerts an

inductive effect (-

I), shifting the

methylene

protons

significantly

downfield.

Note: While often appearing as singlets, H-3 and H-5 may exhibit small cross-ring coupling (

) visible only at high resolution.

¹³C NMR Analysis (CDCl₃, 100 MHz)
C-5 (O-C=C): ~155–160 ppm (Deshielded by Oxygen).

C-3 (N=C-C): ~145–150 ppm (Deshielded by Nitrogen).

C-4 (Quaternary): ~115–120 ppm (Shielded relative to C3/C5).

-CH₂Cl: ~35–40 ppm (Characteristic alkyl halide region).
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Mass Spectrometry (MS)
Mass spectrometry provides the definitive "fingerprint" for the chlorine atom.

Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 intensity

ratio for the molecular ion peaks

and

.

m/z 117 (¹⁰⁰%):

Cl isotopologue.

m/z 119 (³³%):

Cl isotopologue.

Fragmentation:

m/z 82: Loss of Cl radical (

). This is the isoxazolyl-methyl cation, a stable heteroaromatic species.

m/z 54/55: Ring fragmentation (loss of CO/HCN).

Vibrational Spectroscopy (IR)
Isoxazole Ring Breathing: ~1400–1500 cm⁻¹ and ~1600 cm⁻¹ (C=N stretch).

C-Cl Stretch: ~700–750 cm⁻¹ (Strong band, diagnostic for alkyl chlorides).

Absence of O-H: A broad band at 3400 cm⁻¹ indicates hydrolysis to the alcohol (4-

hydroxymethylisoxazole), signaling degradation.
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The following diagram outlines the logical flow for validating the material, distinguishing

between routine identity checks and rigorous purity analysis.

Crude/Stored Sample
4-(Chloromethyl)isoxazole

Visual Inspection
(Color/Clarity)

Solubility Test
(CDCl3 vs DMSO-d6)

1H NMR Analysis
(Key: H3/H5 Ratio, CH2 Integral)

Primary ID

Mass Spectrometry (GC-MS)
(Key: 3:1 Isotope Ratio)

Confirmation

Data Evaluation

PASS: Validated Reagent
Proceed to Synthesis

Signals Match

FAIL: Hydrolysis Detected
(OH peak @ 3400 cm-1 / NMR shift)

New CH2 @ 4.4 ppm
(Alcohol)

FAIL: Synthesis Impurity
(Bis-alkylation / Aldehyde)

Extra Aromatics

Click to download full resolution via product page

Figure 1: Decision matrix for the structural validation of 4-(chloromethyl)isoxazole.

Protocol 1: Purity Assessment via ¹H NMR
Objective: Quantify purity and detect hydrolysis (conversion to alcohol).

Sample Prep: Dissolve 10 mg of 4-(chloromethyl)isoxazole in 0.6 mL of CDCl₃.
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Critical: Use a fresh ampoule of CDCl₃. Acidic traces in aged chloroform can catalyze

decomposition. Neutralize with basic alumina if unsure.

Acquisition: Run a standard proton sequence (16 scans, d1=2s).

Analysis:

Set the CHCl₃ residual peak to 7.26 ppm.[2]

Integrate the -CH₂Cl singlet (~4.6 ppm). Set value to 2.00.

Check the aromatic region (8.2–8.6 ppm).[2] H3 and H5 should integrate to 1.00 each.

Impurity Check: Look for a shifted methylene signal at ~4.4 ppm. This corresponds to

(isoxazol-4-yl)methanol, the hydrolysis product.

Protocol 2: Chemical Stability Check (Derivatization)
Objective: Confirm the reactivity of the chloromethyl handle (functional proof).

Reaction: Mix 0.1 mmol of analyte with 0.12 mmol of morpholine in DCM (1 mL).

Observation: A rapid precipitation of morpholine hydrochloride suggests active alkylation.

TLC Monitoring: Elute with 50% EtOAc/Hexane. The starting material (

) should disappear, replaced by a polar amine spot (

).

Why this matters: This confirms the C-Cl bond is intact and electrophilic, distinguishing it

from unreactive impurities.

Synthesis & Impurity Logic
Understanding the origin of the compound aids in identifying impurities. The most common

synthetic route involves the chlorination of (isoxazol-4-yl)methanol using thionyl chloride (

).
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Figure 2: Synthetic pathway and potential impurity generation.

Impurity A (Alcohol): Results from incomplete reaction or moisture ingress. Detected by

broad OH stretch in IR and upfield shift of CH₂ in NMR.

Impurity B (Ether): Formed if the alcohol reacts with the chloride product. Detected by MS

(dimer mass) and complex NMR methylene signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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